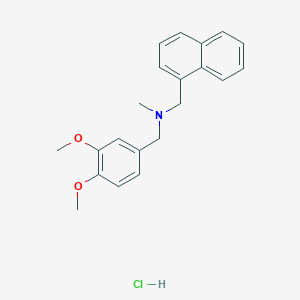
(3,4-dimethoxybenzyl)methyl(1-naphthylmethyl)amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-dimethoxybenzyl)methyl(1-naphthylmethyl)amine hydrochloride, also known as DMNM, is a chemical compound that has been studied for its potential use in scientific research.
作用机制
(3,4-dimethoxybenzyl)methyl(1-naphthylmethyl)amine hydrochloride’s mechanism of action is not fully understood, but it is believed to selectively bind to sigma-2 receptors in the brain. These receptors are involved in cell proliferation, apoptosis, and stress response. (3,4-dimethoxybenzyl)methyl(1-naphthylmethyl)amine hydrochloride has been shown to induce apoptosis in cancer cells by activating the sigma-2 receptor and triggering a cascade of events that leads to cell death.
Biochemical and Physiological Effects
(3,4-dimethoxybenzyl)methyl(1-naphthylmethyl)amine hydrochloride’s biochemical and physiological effects are still being studied. It has been shown to have an effect on the central nervous system, as it selectively binds to sigma-2 receptors in the brain. It has also been shown to induce apoptosis in cancer cells, which could have potential therapeutic applications.
实验室实验的优点和局限性
One advantage of using (3,4-dimethoxybenzyl)methyl(1-naphthylmethyl)amine hydrochloride in lab experiments is its selectivity for sigma-2 receptors. This allows for more precise targeting of these receptors and could lead to a better understanding of their function. However, one limitation is that (3,4-dimethoxybenzyl)methyl(1-naphthylmethyl)amine hydrochloride’s mechanism of action is not fully understood, which could make interpretation of results more difficult.
未来方向
There are several future directions for research on (3,4-dimethoxybenzyl)methyl(1-naphthylmethyl)amine hydrochloride. One area of interest is its potential use in cancer therapy. (3,4-dimethoxybenzyl)methyl(1-naphthylmethyl)amine hydrochloride has been shown to induce apoptosis in cancer cells, and further research could lead to the development of new cancer treatments. Another area of interest is its potential use as a tool compound in neuroscience research. (3,4-dimethoxybenzyl)methyl(1-naphthylmethyl)amine hydrochloride’s selectivity for sigma-2 receptors could be used to study the function of these receptors in the brain. Finally, further research is needed to fully understand (3,4-dimethoxybenzyl)methyl(1-naphthylmethyl)amine hydrochloride’s mechanism of action and its biochemical and physiological effects.
合成方法
(3,4-dimethoxybenzyl)methyl(1-naphthylmethyl)amine hydrochloride can be synthesized through a multi-step process that involves the reaction of 3,4-dimethoxybenzaldehyde and 1-naphthylmethylamine. The resulting intermediate product is then reacted with methyl iodide and sodium hydride to form (3,4-dimethoxybenzyl)methyl(1-naphthylmethyl)amine hydrochloride hydrochloride.
科学研究应用
(3,4-dimethoxybenzyl)methyl(1-naphthylmethyl)amine hydrochloride has been studied for its potential use as a tool compound in scientific research. It has been shown to selectively bind to sigma-2 receptors in the brain and has been used as a radioligand for imaging these receptors. (3,4-dimethoxybenzyl)methyl(1-naphthylmethyl)amine hydrochloride has also been studied for its potential use in cancer research, as it has been shown to induce apoptosis in cancer cells.
属性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-methyl-N-(naphthalen-1-ylmethyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2.ClH/c1-22(14-16-11-12-20(23-2)21(13-16)24-3)15-18-9-6-8-17-7-4-5-10-19(17)18;/h4-13H,14-15H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNOMBXBBKIZED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=C(C=C1)OC)OC)CC2=CC=CC3=CC=CC=C32.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dimethoxybenzyl)methyl(1-naphthylmethyl)amine hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[5-(3,5-dimethyl-4-isoxazolyl)-2-thienyl]-1,3-thiazol-2-amine trifluoroacetate](/img/structure/B5181908.png)
![4-[3-(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline](/img/structure/B5181914.png)
![N-[2-(2-chlorophenyl)ethyl]-1-(2-cyclohexylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5181922.png)

![N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]-3-(2-pyrazinyl)propanamide trifluoroacetate](/img/structure/B5181927.png)
![N-cyclooctyl-5-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}-4-oxo-1-(2-pyridinylmethyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5181943.png)
![2-(5-{[(4-chlorophenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5181947.png)
![2-chloro-N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide](/img/structure/B5181955.png)
![1-[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(5-methyl-2-furyl)methyl]methanamine](/img/structure/B5181959.png)
![2-amino-4-{4-[(3-chlorobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B5181963.png)
![N,N'-1,4-butanediylbis[2-(4-methoxyphenyl)acetamide]](/img/structure/B5181965.png)

![5-nitro-N-[2-(4-propylphenoxy)ethyl]-8-quinolinamine](/img/structure/B5182016.png)